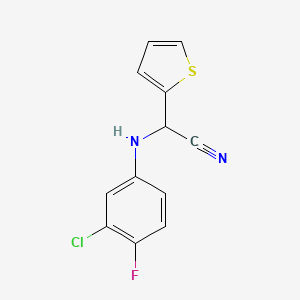

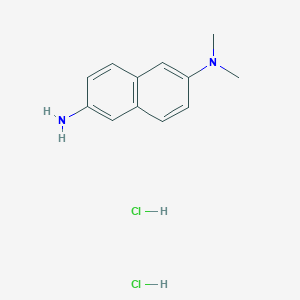

1-((1-ethyl-1H-imidazol-2-yl)methyl)-4-methylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazole is a planar five-membered ring compound that is classified as a heterocycle because it contains both carbon and nitrogen atoms in its ring . It is a key component of many important biological molecules, including histidine and histamine. Imidazole derivatives, such as “1-((1-ethyl-1H-imidazol-2-yl)methyl)-4-methylpiperazine”, often exhibit interesting biological activities .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. One common method involves the treatment of carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or the treatment of 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by a five-membered ring containing two nitrogen atoms. The presence of nitrogen in the ring introduces polarity and the potential for hydrogen bonding, which can significantly influence the compound’s physical and chemical properties .

Chemical Reactions Analysis

Imidazole and its derivatives can undergo a variety of chemical reactions, including N-alkylation, N-acylation, and electrophilic substitution at carbon atoms . The specific reactions that “1-((1-ethyl-1H-imidazol-2-yl)methyl)-4-methylpiperazine” can undergo would depend on its exact structure and the reaction conditions.

Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives depend on their exact structure. For example, they generally have a high melting point due to the presence of polar nitrogen atoms and the potential for hydrogen bonding .

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

The crystal structure of compounds similar to 1-((1-ethyl-1H-imidazol-2-yl)methyl)-4-methylpiperazine provides valuable insights into their conformation and potential biological activities. For example, the study of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazine-1-yl)-1H-benzimidazole revealed its structure through X-ray crystallography, confirming predictions from chemical and spectral analysis (Ozbey, S., Kuş, C., & Göker, H., 2001).

Corrosion Inhibition

Compounds with structures akin to 1-((1-ethyl-1H-imidazol-2-yl)methyl)-4-methylpiperazine have been evaluated for their efficiency as corrosion inhibitors. For instance, 1-(2-ethylamino)-2-methylimidazoline and its derivatives demonstrated significant corrosion inhibition properties in acid media, with theoretical analysis supporting their effectiveness (Cruz, J., Martinez, R., Genescà, J., & García-Ochoa, E., 2004).

Spin-Crossover in Iron(II) Complexes

Research on iron(II) complexes, where similar compounds act as ligands, showed steep one-step spin crossover between high-spin and low-spin states. This indicates potential applications in magnetic materials and sensors (Nishi, K., Arata, S., Matsumoto, N., Iijima, S., Sunatsuki, Y., Ishida, H., & Kojima, M., 2010).

Pharmacophore Design for Adrenoceptor Antagonists

In the search for compounds with alpha(1)-adrenoceptor blocking properties, structures based on trazodone were modified, including changes to heteroaromatic rings and introduction of a pyridazin-3(2H)-one moiety. These modifications aimed to enhance receptor affinity and selectivity, demonstrating the importance of structural optimization in drug development (Betti, L., Botta, M., Corelli, F., Floridi, M., Giannaccini, G., Maccari, L., Manetti, F., Strappaghetti, G., Tafi, A., & Corsano, S., 2002).

Glucosidase Inhibitors with Antioxidant Activity

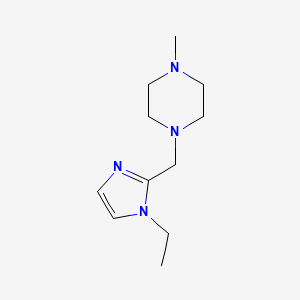

A study focused on the synthesis of benzimidazoles containing piperazine or morpholine skeleton at the C-6 position, highlighting their potential as glucosidase inhibitors and antioxidants. This underscores the relevance of such compounds in medicinal chemistry, especially for treating diabetes and managing oxidative stress (Özil, M., Parlak, C., & Baltaş, N., 2018).

DNA Damage Studies

New cis-aqua/hydroxy copper(II) complexes containing tridentate imidazole-rich ligands were investigated for their ability to promote phosphate diester hydrolysis and DNA damage, highlighting the potential for therapeutic applications in targeting DNA (Scarpellini, M., Neves, A., Hörner, R., Bortoluzzi, A., Szpoganics, B., Zucco, C., Silva, R. A. N., Drago, V., Mangrich, A., Ortiz, W. A., Passos, W., Oliveira, M. B. D., & Terenzi, H., 2003).

Wirkmechanismus

Target of Action

The primary targets of the compound “1-((1-ethyl-1H-imidazol-2-yl)methyl)-4-methylpiperazine” are currently unknown. The compound belongs to the class of imidazole derivatives, which are known to interact with a variety of biological targets . .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, including binding to active sites, allosteric modulation, and covalent modification . The exact mode of action for this compound would depend on its specific target(s).

Biochemical Pathways

Imidazole derivatives can influence a wide range of biochemical pathways depending on their specific targets

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(1-ethylimidazol-2-yl)methyl]-4-methylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4/c1-3-15-5-4-12-11(15)10-14-8-6-13(2)7-9-14/h4-5H,3,6-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPLVZJMTXPVJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1CN2CCN(CC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-ethyl-1H-imidazol-2-yl)methyl)-4-methylpiperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Bromophenyl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B2378062.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2378063.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2378065.png)

![1-(3-methoxyphenyl)-N-[4-(methylsulfanyl)benzyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2378072.png)

![2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2378074.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate](/img/structure/B2378076.png)

![2-chloro-N-(2,4-difluorophenyl)-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2378079.png)

![[(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol](/img/structure/B2378080.png)

![N-(2-ethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2378083.png)